molecular formula C21H19FN2O2 B11249959 N-(2-ethylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2-ethylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11249959
M. Wt: 350.4 g/mol
InChI Key: PWJRIHNKDRYUNG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-ethylbenzaldehyde with 4-fluorobenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methylbenzamide
  • [(4-ethylphenyl)methyl][(2-fluorophenyl)methyl]amine

Uniqueness

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, including the presence of both ethyl and fluorophenyl groups

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19FN2O2/c1-2-16-5-3-4-6-19(16)23-21(26)17-9-12-20(25)24(14-17)13-15-7-10-18(22)11-8-15/h3-12,14H,2,13H2,1H3,(H,23,26)

InChI Key

PWJRIHNKDRYUNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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